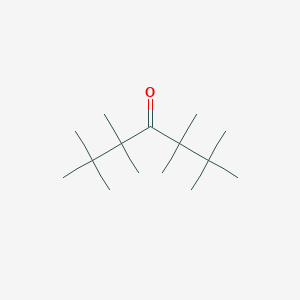
2,2,3,3,5,5,6,6-Octamethyl-4-heptanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,5,5,6,6-Octamethyl-4-heptanone, also known as musk ketone, is a synthetic fragrance compound widely used in the perfume industry. It has a musky odor and is commonly used as a fixative in fragrances due to its ability to prolong the scent of other ingredients. However, musk ketone has also been the subject of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2,2,3,3,5,5,6,6-Octamethyl-4-heptanone ketone is not fully understood, but it is believed to involve the activation of certain receptors in the brain. It has been shown to have a stimulating effect on the central nervous system, leading to increased alertness and cognitive function.
Biochemical And Physiological Effects
Musk ketone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of certain neurotransmitters in the brain, including dopamine and norepinephrine. It has also been shown to have antioxidant properties, which may help protect against oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
Musk ketone has several advantages for use in laboratory experiments. It is stable, easy to handle, and has a long shelf life. However, it can be difficult to work with due to its strong odor, which can interfere with other experiments. It is also relatively expensive compared to other compounds.
Future Directions
There are several potential future directions for research on 2,2,3,3,5,5,6,6-Octamethyl-4-heptanone ketone. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential as a natural insect repellent, which could have important applications in agriculture and public health. Finally, 2,2,3,3,5,5,6,6-Octamethyl-4-heptanone ketone has been studied for its potential as a biomarker for certain types of cancer, which could lead to earlier detection and more effective treatment.
Synthesis Methods
Musk ketone can be synthesized through a multistep process that involves the reaction of 4-heptanone with methylmagnesium bromide, followed by a series of chemical reactions that result in the formation of the final product. The synthesis of 2,2,3,3,5,5,6,6-Octamethyl-4-heptanone ketone is complex and requires specialized equipment and expertise.
Scientific Research Applications
Musk ketone has been extensively studied for its potential applications in various fields. In the field of biotechnology, 2,2,3,3,5,5,6,6-Octamethyl-4-heptanone ketone has been used as a substrate for the production of chiral compounds, which are widely used in the pharmaceutical industry. It has also been studied for its potential as a biomarker in environmental monitoring, as it has been detected in various environmental samples.
properties
CAS RN |
16424-66-1 |
|---|---|
Product Name |
2,2,3,3,5,5,6,6-Octamethyl-4-heptanone |
Molecular Formula |
C15H30O |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
2,2,3,3,5,5,6,6-octamethylheptan-4-one |
InChI |
InChI=1S/C15H30O/c1-12(2,3)14(7,8)11(16)15(9,10)13(4,5)6/h1-10H3 |
InChI Key |
BDJFEVCOWJKPFZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C)(C)C(=O)C(C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(C)(C)C(=O)C(C)(C)C(C)(C)C |
synonyms |
2,2,3,3,5,5,6,6-Octamethyl-4-heptanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



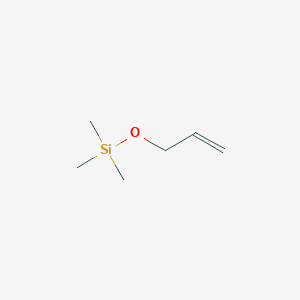
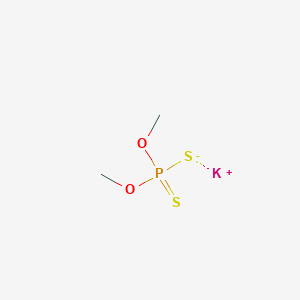
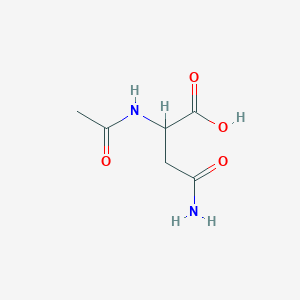
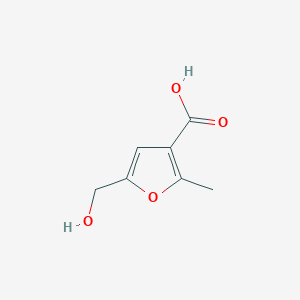
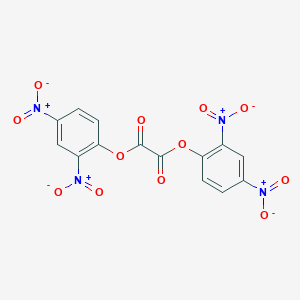
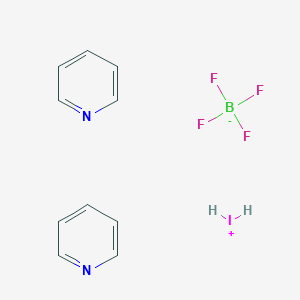
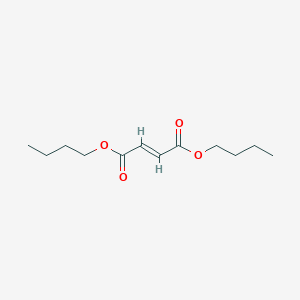
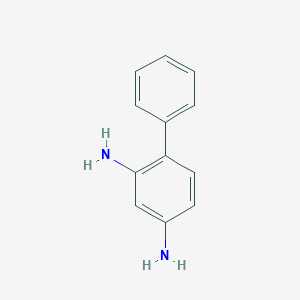
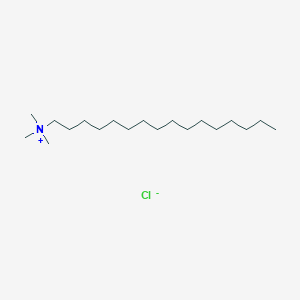
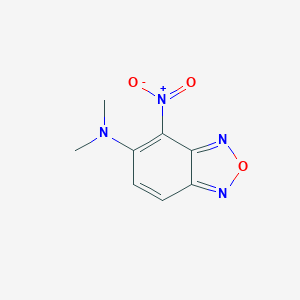
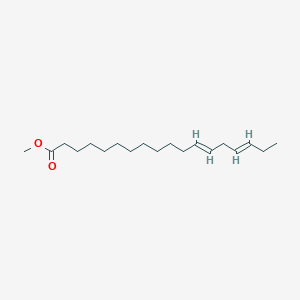
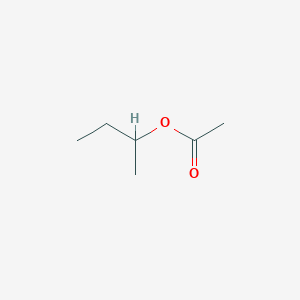
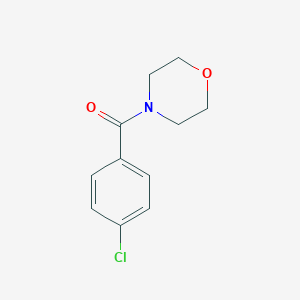
![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)